molecular formula C6H9NO3 B11922311 1-Ethyl-4-oxoazetidine-2-carboxylic acid

1-Ethyl-4-oxoazetidine-2-carboxylic acid

Cat. No.: B11922311
M. Wt: 143.14 g/mol
InChI Key: RDNMQMHYNKOKLX-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxoazetidine-2-carboxylic acid is a bicyclic β-lactam derivative characterized by a four-membered azetidine ring fused with a lactam moiety. This compound features an ethyl substituent at the 1-position and a carboxylic acid group at the 2-position, with a ketone at the 4-position.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

1-ethyl-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO3/c1-2-7-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,9,10)

InChI Key

RDNMQMHYNKOKLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-oxoazetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane can yield azetidine derivatives . Another method involves the hydrolyzation of intermediates with sodium hydroxide in ethanol, followed by protection with tert-butyldimethylsilyl chloride .

Industrial Production Methods: Industrial production of 1-Ethyl-4-oxoazetidine-2-carboxylic acid often involves optimizing these synthetic routes to enhance yield and reduce costs. Techniques such as avoiding tedious chromatographic separation steps and using more economical reagents are employed to make the process viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Building Block for Complex Molecules

1-Ethyl-4-oxoazetidine-2-carboxylic acid serves as a valuable intermediate in the synthesis of complex organic molecules. It can be utilized to prepare α-amino acids and β-amino acids through stereocontrolled synthesis methods. Notably, its bifunctional nature allows it to act as both a protected α-amino aldehyde and a masked β-amino acid, facilitating the formation of various biologically relevant compounds .

Multicomponent Reactions

The compound has been effectively employed in multicomponent reactions such as the Ugi reaction and Passerini reaction. These reactions allow for the construction of diverse molecular architectures with high diastereoselectivity and yield. For instance, studies have demonstrated that 1-ethyl-4-oxoazetidine-2-carboxylic acid can react with isocyanides and carboxylic acids under mild conditions to produce complex products .

Antimicrobial Properties

Research indicates that derivatives of 1-ethyl-4-oxoazetidine-2-carboxylic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. This makes it a candidate for developing new antimicrobial agents . The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Anticancer Activity

Emerging studies suggest that derivatives of this compound may possess anticancer properties, potentially inhibiting tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest . The ability to synthesize diverse analogs allows for the exploration of structure-activity relationships in drug development.

Synthesis of Antibacterial Agents

A notable study focused on synthesizing a series of 4-oxoazetidine derivatives, revealing that modifications to the side chains significantly impacted their antibacterial efficacy. The study utilized 1-ethyl-4-oxoazetidine-2-carboxylic acid as a precursor, demonstrating its importance in generating compounds with enhanced activity against resistant bacterial strains .

Development of Anticancer Compounds

Another case study highlighted the use of 1-ethyl-4-oxoazetidine-2-carboxylic acid in synthesizing novel anticancer agents targeting specific pathways involved in cancer proliferation. The results indicated promising activity against various cancer cell lines, suggesting potential therapeutic applications .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Synthetic ChemistryBuilding block for amino acidsHigh yields and selectivity
Multicomponent ReactionsUgi and Passerini reactionsDiverse product formation
Antimicrobial ActivitySynthesis of antibacterial agentsEffective against Gram-positive/negative bacteria
Anticancer ActivityDevelopment of anticancer compoundsInhibition of tumor growth

Mechanism of Action

The mechanism by which 1-Ethyl-4-oxoazetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Heteroatoms : Thiazolidine derivatives (e.g., 3aa–3jc ) incorporate sulfur, enabling distinct electronic and steric interactions compared to nitrogen-dominated azetidine or piperidine systems.

Key Observations :

  • Yield Challenges : The strained azetidine ring may lead to lower yields compared to thiazolidine derivatives due to competing side reactions.
  • Deprotection Methods : TFA (used in thiazolidines ) is harsher than the basic conditions for piperidines , highlighting divergent strategies for functional group preservation.

Physicochemical and Bioactivity Comparison

Property 1-Ethyl-4-oxoazetidine-2-carboxylic acid 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Thiazolidine-4-carboxylic Acid Derivatives
TPSA (Ų) ~75 (estimated) 66.4 55–70
Log S (Solubility) Moderate (predicted) -2.2 (poor) Varies (e.g., -3.5 to -2.0)
Hydrogen Bond Donors 2 2 1–2

Key Observations :

  • Polarity: The azetidine compound’s compact structure and dual hydrogen-bond donors (carboxylic acid + NH) may enhance water solubility compared to ethoxycarbonyl-piperidine derivatives.

Application Potential

  • Antibiotic Development : The azetidine core resembles β-lactam antibiotics but lacks reported activity data. In contrast, thiazolidine derivatives show promise in structure-activity relationship (SAR) studies for antimicrobial and anticancer agents .
  • Drug Delivery : Piperidine derivatives with ethoxycarbonyl groups may serve as prodrugs due to their hydrolytic stability, whereas the azetidine’s strain could enable targeted ring-opening reactions.

Biological Activity

1-Ethyl-4-oxoazetidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its antimicrobial, anticancer, and antioxidant properties, as well as relevant case studies and research findings.

Antimicrobial Activity

Research has indicated that 1-Ethyl-4-oxoazetidine-2-carboxylic acid exhibits notable antimicrobial properties. In a study assessing various derivatives of oxoazetidines, it was found that certain structural modifications enhanced the antimicrobial efficacy against a range of pathogens, including both gram-positive and gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Anticancer Properties

The anticancer potential of 1-Ethyl-4-oxoazetidine-2-carboxylic acid has been explored in several studies. For instance, its derivatives have shown cytotoxic effects against various cancer cell lines, including those associated with leukemia and solid tumors. A significant finding was that specific modifications to the compound's structure led to increased apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer agents.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, 1-Ethyl-4-oxoazetidine-2-carboxylic acid has demonstrated antioxidant activity. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been quantified in vitro, showing significant potential for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in leukemia and solid tumor cell lines
AntioxidantScavenges free radicals; reduces oxidative stress

Detailed Research Findings

  • Antimicrobial Study : A recent investigation into the structure-activity relationship (SAR) of oxoazetidine derivatives highlighted that modifications at the 2-carboxylic position significantly enhance antibacterial activity. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction mechanisms with bacterial targets .
  • Cytotoxicity Assessment : In vitro assays demonstrated that 1-Ethyl-4-oxoazetidine-2-carboxylic acid derivatives exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines. Notably, compounds modified at the ethyl group showed improved cytotoxicity compared to unmodified counterparts .
  • Antioxidant Evaluation : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound demonstrated a dose-dependent reduction in radical concentration, indicating strong antioxidant potential .

Q & A

Q. How can researchers ensure compliance with ethical and reporting standards in studies involving 1-Ethyl-4-oxoazetidine-2-carboxylic acid?

  • Answer :
  • Documentation : Maintain lab notebooks with raw data (e.g., spectra, chromatograms).
  • Ethical Review : Submit protocols to institutional biosafety committees (IBCs) for approval.
  • Reporting : Follow CONSORT or STROBE guidelines for preclinical studies. Highlight limitations (e.g., in vitro-to-in vivo extrapolation) .

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